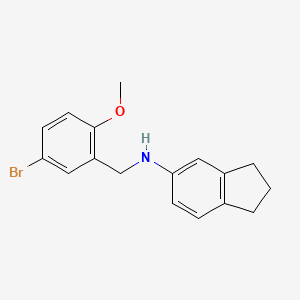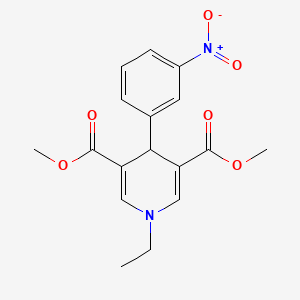![molecular formula C17H16N4OS B5855987 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thioacetamide derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide is not fully understood. However, it has been reported to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. It has also been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been reported to have analgesic effects and reduce the levels of oxidative stress markers. In addition, the compound has been found to be non-toxic to normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide in lab experiments is its broad-spectrum activity against fungi and bacteria. It has also been reported to have low toxicity to normal cells and tissues. However, the compound has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide. One direction is to study its potential as an anti-inflammatory and analgesic agent. Another direction is to investigate its mechanism of action in more detail. Further research is also needed to optimize the synthesis method for better yield and purity. In addition, the compound can be modified to improve its solubility and activity against specific microorganisms.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its broad-spectrum activity against fungi and bacteria, low toxicity to normal cells and tissues, and various biochemical and physiological effects make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with N,N-diphenylacetyl chloride in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. This method has been reported in various research articles and has been optimized for better yield and purity.
Applications De Recherche Scientifique
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide has shown promising results in various scientific research applications. It has been studied for its antifungal, antibacterial, and antitumor activities. It has also been reported to have potential as an anti-inflammatory and analgesic agent. The compound has been tested on various cell lines and animal models, and the results have been encouraging.
Propriétés
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-13-18-17(20-19-13)23-12-16(22)21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICAGMHWSGRUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)






![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)